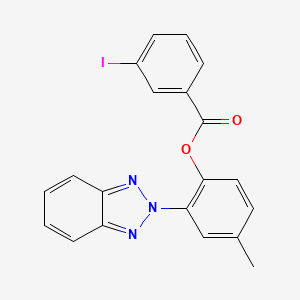![molecular formula C26H23ClN4O2 B10862818 N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10862818.png)
N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide is an organic compound with a complex structure that includes a chlorophenyl group, an ethyl group, and a quinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a diketone.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
科学研究应用
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the quinoxaline moiety.
2-(4-Chlorophenyl)ethyl chloride: Similar in structure but with a chloride group instead of the amide linkage.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Contains a chlorophenyl group and an amide bond but differs in the overall structure.
Uniqueness
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide is unique due to its combination of a chlorophenyl group, an ethyl group, and a quinoxaline moiety. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable for various scientific applications.
属性
分子式 |
C26H23ClN4O2 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C26H23ClN4O2/c1-2-18-9-10-19(24-15-28-21-5-3-4-6-22(21)30-24)14-23(18)31-26(33)16-29-25(32)13-17-7-11-20(27)12-8-17/h3-12,14-15H,2,13,16H2,1H3,(H,29,32)(H,31,33) |
InChI 键 |
CZPVXPVEHYOMDJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


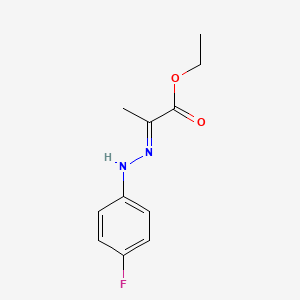
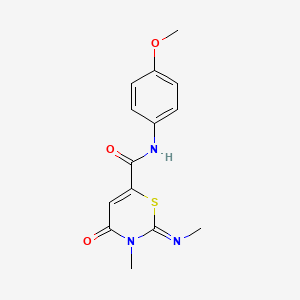
![N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10862747.png)
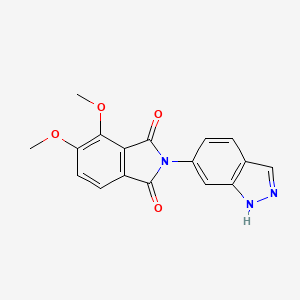
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B10862775.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10862776.png)
![N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10862780.png)
![11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10862783.png)
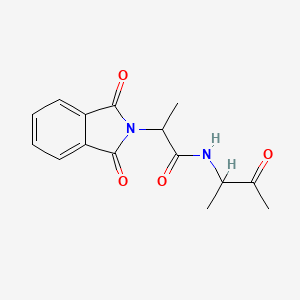
![2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10862795.png)
cyanamide](/img/structure/B10862803.png)
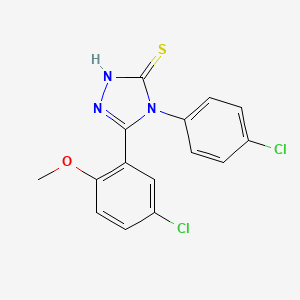
![2-(2-Bromophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10862825.png)
